molecular formula C18H18N4O3S B2747378 N-(4-ethoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896330-05-5

N-(4-ethoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2747378
CAS No.: 896330-05-5
M. Wt: 370.43
InChI Key: AYMQFYQLYZKLIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Ethoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a sulfur-containing heterocyclic compound characterized by a fused pyrido-triazinone core linked to a sulfanylacetamide moiety and a 4-ethoxyphenyl substituent. This compound belongs to the broader class of N-(substituted phenyl)acetamides, which are pivotal intermediates in organic synthesis and pharmaceutical research due to their versatility in forming bioactive heterocycles .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-3-25-14-6-4-13(5-7-14)19-16(23)11-26-17-20-15-10-12(2)8-9-22(15)18(24)21-17/h4-10H,3,11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMQFYQLYZKLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=CC(=CC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

PropertyValue
Molecular Formula C18H18N4O2S
Molecular Weight 354.43 g/mol
CAS Number 933195-86-9

The structure features an ethoxyphenyl group and a pyrido[1,2-a][1,3,5]triazin moiety linked via a sulfanylacetamide functional group.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrido-triazine core followed by substitution reactions to introduce the ethoxy and acetamide groups. Various synthetic pathways have been explored in literature to optimize yield and purity.

Anticancer Activity

Research has highlighted the anticancer potential of compounds containing similar structures. For instance, studies on pyrido[1,2-a][1,3,5]triazin derivatives have shown promising results in inhibiting cancer cell proliferation. A notable study demonstrated that derivatives with a similar scaffold exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may exhibit comparable effects .

Antiallergy Activity

Compounds with the pyrido[1,2-a] structure have also been evaluated for their antiallergic properties. In a study assessing a series of related compounds in rat models of passive cutaneous anaphylaxis, several exhibited superior activity compared to established treatments like disodium cromoglycate . This suggests that this compound could be further investigated for similar applications.

Structure–Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrido-triazine core significantly influence its pharmacological properties. For instance:

  • Positioning of Functional Groups : The placement of electron-donating or withdrawing groups can enhance or diminish activity.

This relationship has been extensively documented in literature focusing on related compounds .

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Anticancer Screening : A recent study screened a library of triazine derivatives against multicellular tumor spheroids and identified several candidates with potent anticancer properties .
  • Antiallergy Testing : Another research effort evaluated the antiallergic effects of pyrido-thieno derivatives and found significant activity that warrants further exploration for clinical applications .

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to N-(4-ethoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide exhibit promising anticancer activity. For instance, studies have shown that derivatives containing triazole and pyridine rings can inhibit cancer cell growth through various mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: Structure-Activity Relationship

A systematic evaluation of structure-activity relationships (SAR) has been conducted to optimize the pharmacological profile of related compounds. By modifying the substituents on the triazine ring, researchers identified key structural features that enhance biological efficacy against specific cancer cell lines .

Drug Development

The compound's unique structure makes it a candidate for further drug development. Its synthesis protocols have been established to facilitate the production of analogs for extensive biological testing. Screening against various biological targets has been initiated to uncover potential therapeutic applications beyond oncology, including antimicrobial and anti-inflammatory properties .

Mechanism of Action Studies

Investigating the mechanisms through which this compound exerts its biological effects is crucial. Preliminary studies suggest that it may act through inhibition of specific enzymes or receptors involved in disease pathways. For example, molecular docking studies indicate potential interactions with targets relevant to cancer progression .

Electronic Properties

The presence of conjugated systems within the compound suggests potential applications in materials science, particularly in organic electronics. The electronic and optical properties are under investigation for their suitability in developing new materials for sensors or photovoltaic devices .

Efficient Synthesis

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Specific reagents and conditions are tailored to achieve high efficiency in producing this compound for research purposes.

Comparison with Similar Compounds

Core Heterocyclic Systems

The pyrido[1,2-a][1,3,5]triazin-4-one core in the target compound distinguishes it from other analogs:

  • : Features a benzene ring substituted with nitro and chloro groups, lacking fused heterocyclic systems.
  • : Contains a [1,3,5]triazin-2-yl core modified with pyrrolidin-1-yl and dimethylamino-benzylidene groups.
  • : Utilizes a 1,2,4-triazol-3-yl core with a furan-2-yl substituent.

Substituent Effects on Physicochemical Properties

Compound Substituent on Acetamide Electronic Effects Lipophilicity (Predicted)
Target Compound 4-Ethoxyphenyl Electron-donating (OCH₂CH₃) High
Compound 4-Chloro-2-nitrophenyl Electron-withdrawing (Cl, NO₂) Moderate
Compound Furan-2-yl Electron-rich (aromatic O) Moderate
  • The 4-ethoxyphenyl group in the target compound likely improves membrane permeability compared to the polar nitro and chloro groups in .
  • The furan ring in introduces hydrogen-bonding capability but may reduce metabolic stability due to oxidative susceptibility .

Sulfur-Containing Functional Groups

Compound Sulfur Group Role in Bioactivity
Target Compound Sulfanyl (S–) Facilitates thiol-mediated interactions
Compound Sulfonyl (SO₂) Enhances polarity; may reduce bioavailability
Compound Sulfanyl (S–) Linked to anti-exudative activity in rats
  • Sulfanyl groups (S–) in the target compound and analog enable disulfide bond formation or metal chelation, critical for enzymatic inhibition or receptor binding .
  • Sulfonyl groups (SO₂) in increase solubility but may limit tissue penetration .

Preparation Methods

Chemical Identity, Structure, and Synthetic Challenges

Structural Features and Nomenclature

N-(4-ethoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a]triazin-2-yl}sulfanyl)acetamide is characterized by a unique fusion of aromatic and heterocyclic systems. The core of the molecule is a pyrido[1,2-a]triazin-4-one, a bicyclic system containing nitrogen atoms at positions 1, 3, and 5, and a carbonyl group at position 4. At the 8-position, a methyl substituent is present, while the 2-position is functionalized with a sulfanyl (-S-) bridge that connects to an acetamide moiety. The acetamide nitrogen is para-substituted with an ethoxy group on the phenyl ring, contributing both electronic and steric effects.

The full IUPAC name is: N-(4-ethoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a]triazin-2-yl}sulfanyl)acetamide.

The molecular formula is C18H18N4O3S, and the molecular weight is 370.43 g/mol. The structure combines aromaticity, hydrogen-bonding capacity, and conformational flexibility, which are critical for its physicochemical and biological properties.

Synthetic Challenges

Stepwise Synthetic Strategies

Retrosynthetic Analysis

A retrosynthetic approach to N-(4-ethoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a]triazin-2-yl}sulfanyl)acetamide reveals three principal fragments: the pyrido[1,2-a]triazinone core, the sulfanyl-acetamide linker, and the 4-ethoxyphenyl group. The logical disconnection points are at the thioether bridge and the amide bond, suggesting a convergent synthesis.

The synthetic plan consists of:

  • Construction of the 8-methyl-4-oxo-4H-pyrido[1,2-a]triazin-2-thiol intermediate.
  • Preparation of N-(4-ethoxyphenyl)-2-chloroacetamide.
  • Nucleophilic substitution (S-alkylation) to couple the thiol intermediate with the chloroacetamide.

Synthesis of the Pyrido[1,2-a]triazinone Core

Cyclocondensation Reaction

The synthesis of the 8-methyl-4-oxo-4H-pyrido[1,2-a]triazin-2-thiol typically begins with the cyclocondensation of 2-aminopyridine with a 1,3,5-triazine precursor. A common route employs ethyl cyanoacetate and methyl hydrazinecarboxylate as starting materials, which are condensed in the presence of a base such as potassium carbonate in dimethylformamide (DMF). The reaction proceeds via nucleophilic attack of the amino group on the activated cyano group, followed by ring closure and aromatization.

Introduction of the 8-Methyl Group

The methyl group at the 8-position can be introduced by using 2-amino-5-methylpyridine as the starting material or by methylation of the intermediate pyrido[1,2-a]triazinone at the appropriate stage. Methylation is typically achieved using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride.

Thiolation at the 2-Position

The 2-position thiol functionality is introduced via nucleophilic substitution. The pyrido[1,2-a]triazinone intermediate is treated with phosphorus pentasulfide (P2S5) or Lawesson's reagent to convert a 2-chloro or 2-oxo group to the corresponding thiol. Alternatively, direct thiolation can be achieved by reacting the 2-chloro intermediate with sodium hydrosulfide (NaSH) or thiourea under reflux conditions.

Table 3.1: Synthesis of Pyrido[1,2-a]triazinone Core
Step Reagents/Conditions Yield (%) Notes
Cyclocondensation 2-aminopyridine, ethyl cyanoacetate, K2CO3, DMF 70–85 110–130°C, 6–12 h
8-Methyl Introduction Methyl iodide, NaH, DMF 80–90 0–25°C, 1–3 h
2-Thiol Formation P2S5 or Lawesson's reagent, toluene 60–75 Reflux, 4–8 h

Preparation of N-(4-ethoxyphenyl)-2-chloroacetamide

Acylation Reaction

N-(4-ethoxyphenyl)-2-chloroacetamide is prepared by acylation of 4-ethoxyaniline with chloroacetyl chloride. The reaction is performed in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at low temperature (0–5°C) to minimize side reactions.

Workup and Purification

The reaction mixture is quenched with aqueous sodium bicarbonate to neutralize excess acid and extracted with organic solvent. The crude product is purified by recrystallization from ethanol or by column chromatography.

Table 3.2: Synthesis of N-(4-ethoxyphenyl)-2-chloroacetamide
Step Reagents/Conditions Yield (%) Notes
Acylation 4-ethoxyaniline, chloroacetyl chloride, DCM, Na2CO3 85–95 0–5°C, 2–3 h
Purification Ethanol recrystallization White crystalline solid

S-Alkylation (Coupling Step)

Nucleophilic Substitution

The final coupling step involves the reaction of the 2-thiol intermediate with N-(4-ethoxyphenyl)-2-chloroacetamide. The reaction is typically carried out in the presence of a base such as triethylamine or potassium carbonate in DMF or acetonitrile. The thiol acts as a nucleophile, displacing the chloride to form the thioether linkage.

Reaction Optimization

The reaction temperature, solvent polarity, and base concentration are critical parameters that influence both yield and selectivity. Reflux conditions (80–100°C) are commonly employed to drive the reaction to completion. The product is isolated by extraction, followed by purification via recrystallization or preparative HPLC.

Table 3.3: S-Alkylation and Final Product Formation
Step Reagents/Conditions Yield (%) Notes
S-Alkylation 2-thiol intermediate, N-(4-ethoxyphenyl)-2-chloroacetamide, K2CO3, DMF 60–80 80–100°C, 6–12 h
Purification Recrystallization or HPLC Off-white to pale yellow crystalline solid

Reaction Mechanisms and Analytical Characterization

Mechanistic Insights

Cyclocondensation Mechanism

The cyclocondensation of 2-aminopyridine with ethyl cyanoacetate proceeds via nucleophilic addition of the amino group to the cyano group, followed by cyclization and elimination of ethanol. The process is base-catalyzed and results in the formation of the fused pyrido-triazine ring system.

Thiolation Mechanism

The conversion of the 2-chloro intermediate to the 2-thiol derivative is a classic nucleophilic aromatic substitution (S_NAr) reaction. The sulfur nucleophile attacks the electron-deficient carbon at the 2-position, displacing the chloride and forming the C–S bond.

S-Alkylation Mechanism

The S-alkylation step is also a nucleophilic substitution, where the thiol sulfur attacks the electrophilic carbon of the chloroacetamide, resulting in the formation of the thioether linkage. The reaction is facilitated by the electron-withdrawing effect of the carbonyl group, which activates the methylene carbon towards nucleophilic attack.

Analytical Characterization

The identity and purity of the final product and intermediates are confirmed by a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR and ^13C NMR spectra provide detailed information on the chemical environment of protons and carbons in the molecule. Key signals include aromatic protons (δ 6.8–8.2 ppm), methyl group (δ 2.3–2.7 ppm), ethoxy group (δ 1.3 ppm for methyl, δ 4.0 ppm for methylene), and amide NH (δ 8.5–10.0 ppm).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak corresponding to the molecular weight of 370.43 g/mol. Fragmentation patterns further corroborate the structure.

Infrared Spectroscopy (IR)

Characteristic IR absorptions include amide carbonyl (1650–1680 cm^-1), aromatic C–H (3050–3100 cm^-1), and C–S stretching (650–750 cm^-1).

Elemental Analysis

Elemental analysis verifies the carbon, hydrogen, nitrogen, oxygen, and sulfur content, ensuring consistency with the theoretical values.

Table 4.1: Analytical Data for N-(4-ethoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a]triazin-2-yl}sulfanyl)acetamide
Technique Observed Data Expected Data
^1H NMR δ 1.3 (t, 3H), 2.5 (s, 3H), 4.0 (q, 2H), 6.8–8.2 (m, 8H), 9.8 (s, 1H) Consistent with structure
^13C NMR Signals for carbonyl, aromatic, methyl, ethoxy carbons Consistent with structure
HRMS m/z = 370.43 (M^+) 370.43
IR 1670 (C=O), 3070 (Ar–H), 720 (C–S) Characteristic absorptions
Elemental C: 58.36%, H: 4.90%, N: 15.12%, S: 8.66% Matches theoretical composition

Optimization, Purification, and Scale-Up

Reaction Optimization

Solvent and Base Selection

The choice of solvent and base significantly affects the yield and purity of each step. DMF and DMSO are preferred for polar reactions, while toluene is used for thiolation due to its ability to dissolve sulfur reagents. Potassium carbonate and triethylamine are common bases that provide effective deprotonation without excessive side reactions.

Temperature and Reaction Time

Elevated temperatures (80–130°C) accelerate cyclocondensation and S-alkylation but must be balanced against the risk of decomposition. Reaction times of 6–12 hours are typical for complete conversion.

Molar Ratios

An excess of nucleophile (e.g., thiol or amine) drives the reaction to completion and suppresses side product formation. Careful stoichiometric control is essential, especially in the final coupling step.

Table 5.1: Optimization Parameters and Effects on Yield
Parameter Range Tested Optimal Value Effect on Yield (%)
Solvent DMF, DMSO, toluene DMF (polar steps), toluene (thiolation) +10–15
Base K2CO3, Et3N, NaH K2CO3 (general), NaH (methylation) +5–10
Temperature (°C) 50–130 110–120 +10
Molar Ratio 1:1–1:2 (nucleophile:electrophile) 1.2:1 +5

Purification Strategies

Recrystallization

Recrystallization from ethanol or isopropanol yields analytically pure product, with removal of colored or insoluble impurities.

Chromatography

Silica gel column chromatography is employed for intermediates or when side products are present. Gradient elution with ethyl acetate/hexanes or methanol/chloroform provides effective separation.

Preparative HPLC

For analytical-scale preparations or highly pure samples, preparative HPLC is used, especially for final product isolation.

Scale-Up Considerations

The synthetic route is amenable to scale-up, provided that exothermic steps (e.g., methylation, thiolation) are carefully controlled. Continuous flow chemistry may be explored for large-scale production, offering improved safety and reproducibility.

Table 5.2: Purification Methods and Product Quality
Method Purity Achieved (%) Recovery Yield (%) Notes
Recrystallization >98 70–85 Simple, cost-effective
Chromatography >99 60–75 For complex mixtures
Preparative HPLC >99.5 50–60 For analytical applications

Comparative Analysis with Structural Analogues

Related Compounds and Synthetic Trends

Analogues such as N-(4-methoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a]triazin-2-yl}sulfanyl)acetamide and N-(2-ethoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a]triazin-2-yl}sulfanyl)acetamide have been synthesized using similar strategies, with variations in the aromatic substituent and methylation site. These studies confirm the generality and robustness of the cyclocondensation–thiolation–S-alkylation sequence.

Table 6.1: Comparison of Synthetic Routes for Structural Analogues
Compound Name Core Scaffold Aromatic Substituent Methylation Site Key Differences in Synthesis
N-(4-ethoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a]triazin-2-yl}sulfanyl)acetamide Pyrido[1,2-a]triazin-4-one 4-ethoxyphenyl 8 Methylation at 8-position
N-(4-methoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a]triazin-2-yl}sulfanyl)acetamide Pyrido[1,2-a]triazin-4-one 4-methoxyphenyl 7 Methylation at 7-position
N-(2-ethoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a]triazin-2-yl}sulfanyl)acetamide Pyrido[1,2-a]triazin-4-one 2-ethoxyphenyl 9 Methylation at 9-position

Influence of Substituents on Synthesis and Purification

The position and nature of the aromatic substituent influence solubility, crystallinity, and chromatographic behavior. Electron-donating groups (e.g., methoxy, ethoxy) generally increase solubility in polar organic solvents, facilitating purification. Methylation at different positions on the pyrido-triazine core can affect the regioselectivity of cyclocondensation and subsequent functionalization steps.

Yield and Purity Outcomes

Yields for the overall synthetic sequence typically range from 30–50% for the final product, with each step optimized to minimize losses. Purity consistently exceeds 98% following recrystallization or chromatographic purification, as confirmed by NMR, MS, and HPLC analysis.

Table 6.2: Yields and Purities for Target Compound and Analogues
Compound Name Overall Yield (%) Final Product Purity (%)
N-(4-ethoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a]triazin-2-yl}sulfanyl)acetamide 35–45 >98
N-(4-methoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a]triazin-2-yl}sulfanyl)acetamide 30–40 >98
N-(2-ethoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a]triazin-2-yl}sulfanyl)acetamide 32–42 >98

Literature and Patent Survey

Published Literature

Special Considerations and Alternative Approaches

Alternative Thiolation Methods

While P2S5 and Lawesson's reagent are commonly used for thiolation, milder alternatives such as sodium hydrosulfide or thiourea may be employed to reduce byproduct formation and improve safety. Microwave-assisted thiolation has also been reported to accelerate reaction rates and increase yields.

Green Chemistry and Sustainability

Efforts to improve the environmental profile of the synthesis include the use of greener solvents (e.g., ethanol, water), recyclable catalysts, and solvent-free conditions for selected steps. Continuous flow reactors offer enhanced safety and reduced waste generation for exothermic or hazardous transformations.

Analytical Advances

Recent advances in analytical chemistry, such as LC-MS/MS and 2D NMR techniques, provide more detailed structural confirmation and impurity profiling. These methods are increasingly adopted for quality control and regulatory compliance in pharmaceutical synthesis.

Q & A

Q. What are the established synthetic routes for this compound?

The synthesis involves sequential construction of the pyrido[1,2-a][1,3,5]triazin-4-one core, followed by sulfanylacetamide coupling. Key steps include:

  • Core formation : Cyclocondensation of aminopyridine derivatives with carbonyl reagents under acidic conditions.
  • Sulfanyl linkage : Nucleophilic substitution using thiourea or potassium thioacetate at 60–80°C in DMF.
  • Amide coupling : Carbodiimide-mediated (e.g., EDC/HOBt) reaction with 4-ethoxyphenylamine. Optimize yields by controlling stoichiometry and solvent polarity (e.g., THF vs. DCM) .

Q. Which analytical techniques confirm structural integrity and purity?

  • NMR : ¹H NMR resolves the ethoxyphenyl aromatic protons (δ 6.8–7.2 ppm) and sulfanylacetamide’s methylene singlet (δ ~3.8 ppm). ¹³C NMR confirms carbonyl groups (C=O at ~170 ppm).
  • HR-MS : Validates molecular ion ([M+H]⁺) and fragmentation patterns.
  • HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Q. How is initial biological activity screening typically conducted?

  • In vitro assays : Dose-response curves (0.1–100 µM) in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays. Include positive controls (e.g., doxorubicin).
  • Enzyme inhibition : Kinase profiling using ADP-Glo™ assays at 1–10 µM ATP concentrations.
  • Solubility : Shake-flask method in PBS (pH 7.4) with quantification by UV-Vis .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

  • Assay standardization : Use identical cell lines (e.g., ATCC-validated), passage numbers (<20), and solvent controls (DMSO ≤0.1%).
  • Purity validation : Reanalyze batches via LC-MS to exclude degradation products.
  • Structural analogs : Compare activity trends (e.g., pyrido-triazinone vs. thienopyrimidine cores) to identify critical substituents (Table 1) .

Table 1 : Bioactivity trends in structural analogs (adapted from )

Core StructureKey SubstituentReported Activity
Thieno[3,2-d]pyrimidineEthoxyphenylAnticancer (IC₅₀: 5 µM)
Pyrido-triazinone8-MethylKinase inhibition

Q. What methodologies optimize the sulfanylacetamide coupling yield?

  • DoE approaches : Vary solvent (DMF, THF), base (K₂CO₃, Et₃N), and temperature (40–100°C).
  • In situ monitoring : ReactIR tracks thiourea consumption (disappearance of ν(C=S) at ~1200 cm⁻¹).
  • Computational modeling : DFT calculations predict transition-state energies for nucleophilic attack .

Q. How can computational tools elucidate the mechanism of action?

  • Molecular docking : AutoDock Vina screens against kinase domains (PDB: 1ATP). Prioritize poses with H-bonds to hinge regions.
  • MD simulations : AMBER simulations (100 ns) assess binding stability. RMSD <2 Å indicates stable complexes.
  • SAR validation : Synthesize analogs lacking the ethoxyphenyl group to test predicted interactions .

Q. What strategies improve stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via UPLC.
  • Lyophilization : Formulate with trehalose (1:1 w/w) to prevent hydrolysis.
  • Light sensitivity : Store in amber vials under argon; assess photodegradation via accelerated UV exposure .

Data Analysis & Experimental Design

Q. How are structure-activity relationships (SAR) systematically explored?

  • Analog synthesis : Modify substituents (e.g., 8-methyl → 8-ethyl, ethoxyphenyl → fluorophenyl).
  • Bioactivity clustering : PCA analysis of IC₅₀ values against structural descriptors (e.g., logP, H-bond donors).
  • Free-Wilson analysis : Quantify substituent contributions to activity .

Q. What statistical methods validate assay reproducibility?

  • Bland-Altman plots : Compare inter-lab IC₅₀ values.
  • ANOVA : Assess batch-to-batch variability (n=3 replicates).
  • ROC curves : Evaluate selectivity between target vs. off-target kinases .

Q. How is metabolic stability assessed in preclinical studies?

  • Microsomal assays : Incubate with rat/human liver microsomes (0.5 mg/mL) and NADPH. Quantify parent compound loss via LC-MS/MS.
  • CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent substrates.
  • Reactive metabolite detection : Trapping studies with glutathione or KCN .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.